4-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole

Description

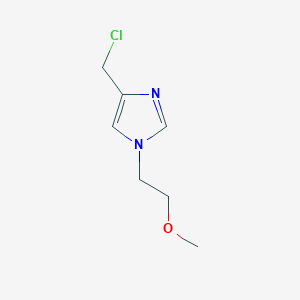

4-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole is an imidazole derivative featuring a chloromethyl group at position 4 and a 2-methoxyethyl substituent at position 1 (Figure 1). Imidazoles are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-methoxyethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-11-3-2-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTCNCPISISULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole is a synthetic compound that belongs to the imidazole family, characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties. The presence of both chloromethyl and methoxyethyl groups enhances its reactivity and biological potential compared to other imidazole derivatives.

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : Approximately 162.63 g/mol

- Structure : The compound features a five-membered aromatic heterocycle with two nitrogen atoms in the ring, contributing to its chemical reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising results:

These values suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving interaction with nuclear DNA and mitochondrial pathways.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Imidazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary studies have indicated that this compound may inhibit the growth of various pathogens, although specific IC50 values for these activities require further investigation.

Antifungal Activity

Similar to its antibacterial effects, the antifungal potential of this compound is linked to its structural characteristics. Imidazoles are commonly used in antifungal medications due to their ability to disrupt fungal cell membranes.

The biological mechanisms underlying the activities of this compound are still being elucidated. However, several hypotheses include:

- Nucleophilic Substitution Reactions : The chloromethyl group facilitates nucleophilic attack, allowing for various biological interactions.

- Receptor Interaction : Initial studies suggest that this compound may interact with specific receptors and enzymes, influencing metabolic pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

- Cytotoxicity Studies : In a comparative analysis with standard chemotherapeutic agents like cisplatin, this compound showed superior cytotoxic effects in resistant cancer cell lines, indicating its potential as a novel therapeutic agent .

- Structure-Activity Relationship (SAR) : The unique combination of chloromethyl and methoxyethyl groups in this imidazole derivative suggests a distinct pharmacological profile compared to other imidazoles, warranting further SAR studies to optimize its efficacy .

Comparison with Similar Compounds

Key Features:

- Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization (e.g., conversion to azides or amines).

For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-1H-imidazole was prepared by reacting [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol with SOCl₂.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural variations and properties of selected imidazole derivatives:

Key Observations :

Substituent Effects on Reactivity :

- Chloromethyl groups at position 4 (target compound, ) facilitate nucleophilic substitutions, enabling coupling reactions or further derivatization.

- Bulky aryl groups at position 1 (e.g., ) enhance steric hindrance, influencing regioselectivity in catalytic reactions.

Solubility and Physical Properties: Ether-containing substituents (e.g., 2-methoxyethyl or ethoxymethyl) improve solubility in polar solvents compared to purely hydrophobic groups. Histamine’s aminoethyl group enhances water solubility, critical for its biological function.

Preparation Methods

Alkylation Using 2-Methoxyethyl Tosylate

One reliable method to prepare 1-(2-methoxyethyl)-1H-imidazole is via nucleophilic substitution of imidazole with 2-methoxyethyl 4-methylbenzenesulfonate (tosylate), which is a good leaving group derivative of 2-methoxyethanol.

Synthesis of 2-methoxyethyl tosylate:

2-Methoxyethanol is reacted with p-toluenesulfonyl chloride in the presence of triethylamine in ethyl acetate at ambient temperature, yielding the tosylate ester after filtration and extraction.

(Reference: RSC Supporting Information, Scheme S2)Alkylation reaction:

Imidazole is reacted with 2-methoxyethyl tosylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone, often with a base like potassium hydroxide or sodium hydride to deprotonate the imidazole nitrogen and promote nucleophilic substitution. The reaction is typically carried out at temperatures ranging from 10 °C to ambient temperature with stirring for several hours (e.g., 8 hours).

(Reference: RSC Supporting Information, Scheme S5)-

- Imidazole (20 mmol) dissolved in DMSO with KOH (20 mmol) at 10 °C.

- Addition of 2-methoxyethyl tosylate (20 mmol) and phase transfer catalyst (e.g., Aliquat 336).

- Stirring at ambient temperature for 8 hours.

Yield and purity:

The reaction affords 1-(2-methoxyethyl)-1H-imidazole in good yield with high purity after extraction and purification steps.

Chloromethylation at the 4-Position of 1-(2-methoxyethyl)-1H-imidazole

The chloromethyl group at the 4-position can be introduced by several methods, including direct halogenation or via halomethylation reagents.

Halogenation via Reaction with Halogenating Agents

General approach:

The imidazole derivative is reacted with halogenating agents such as chlorine or chloromethyl halides under alkaline conditions to selectively introduce the chloromethyl group at the 4-position.Patent-based method for 4-halogen-1H-imidazole derivatives:

A patent (CN106674121A) describes preparation of 4-halogenated imidazoles by reacting imidazole with elemental halogen in alkaline aqueous media at 60–100 °C, followed by acidification to precipitate the halogenated product. Although the patent focuses on 4-halogen-1H-imidazoles generally (iodo, bromo), the methodology can be adapted for chloromethylation by using chloromethyl sources.

(Reference: CN106674121A)

Chloromethylation Using Chloromethyltrimethylsilane

Alternative method:

A chloromethylating agent such as (chloromethyl)trimethylsilane can be used to introduce the chloromethyl group under mild conditions. The reaction is performed in DMSO with KOH as base and phase transfer catalyst, at low temperatures (around 10 °C), with stirring for several hours.

(Reference: RSC Supporting Information)-

- Dissolve imidazole derivative in DMSO with KOH.

- Add chloromethyltrimethylsilane dropwise at 10 °C.

- Stir for 8 hours at ambient temperature.

Representative Experimental Data and Yields

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of imidazole with 2-methoxyethyl tosylate | Imidazole, 2-methoxyethyl tosylate, KOH, DMSO | 10 to 25 | 8 | High (typically >80%) | Phase transfer catalyst used; product purified by extraction and chromatography |

| Chloromethylation with chloromethyltrimethylsilane | 1-(2-methoxyethyl)-1H-imidazole, chloromethyltrimethylsilane, KOH, DMSO | 10 to 25 | 8 | Moderate to high | Requires careful temperature control; phase transfer catalyst improves yield |

| Halogenation with elemental halogen (adapted method) | Imidazole, elemental chlorine, KOH, water | 60 to 90 | 2-4 | 85-90 (for 4-halogenated imidazoles) | Acidification and filtration steps; scalable |

Purification and Characterization

Purification:

After reaction completion, the mixture is typically acidified to precipitate the product, followed by filtration. Organic extraction (e.g., with ethyl acetate or dichloromethane) and vacuum concentration are employed to isolate the pure compound. Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) enhances purity.Characterization:

Purity and structure confirmation are performed using spectroscopic methods such as:- 1H NMR: Characteristic singlets for imidazole protons and chloromethyl group.

- 13C NMR: Signals corresponding to chloromethyl carbon and methoxyethyl carbons.

- Mass spectrometry: Molecular ion peak confirming molecular weight.

- HPLC: Purity assessment, often >98%.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| N-alkylation with 2-methoxyethyl tosylate | 2-methoxyethyl tosylate, imidazole, KOH, DMSO, PTC | High selectivity, good yield | Requires preparation of tosylate |

| Chloromethylation with chloromethyltrimethylsilane | Chloromethyltrimethylsilane, KOH, DMSO, PTC | Mild conditions, good control | Sensitive to moisture, requires inert atmosphere |

| Halogenation with elemental halogen (adapted) | Imidazole, elemental halogen, KOH, water, acidification | Scalable, cost-effective | Control of regioselectivity, handling halogens |

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : Key synthetic strategies include palladium-catalyzed hydrogenation and Raney nickel-mediated reactions to avoid dehalogenation side reactions. For example, replacing Pd/C with Raney nickel in ethanol/water mixtures under alkaline conditions (NaOH) improves yields (88% vs. <50% with Pd/C) by minimizing aryl chloride reduction . Reaction temperature (45°C optimal) and solvent polarity (ethanol preferred over water) critically influence cyclization efficiency. Data from LC-MS and elemental analysis should guide iterative optimization .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Multi-modal characterization is essential:

- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).

- NMR (¹H/¹³C) : Identifies substituent positions (e.g., methoxyethyl CH₂ protons at δ 3.5–4.0 ppm and imidazole protons at δ 7.0–8.5 ppm) .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., discrepancies >0.3% indicate impurities) .

Cross-verification using mass spectrometry (e.g., ESI-MS for molecular ion peaks) resolves ambiguities in NMR assignments .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Major impurities include:

- Dehalogenated byproducts : Formed during hydrogenation (e.g., aryl chloride → benzene derivatives). Mitigated by using Raney nickel instead of Pd/C .

- Incomplete cyclization intermediates : Detected via LC-MS. Extended reaction times (4–6 hours) at 45°C ensure complete cyclization .

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the target compound. GC or HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.1% acceptable) .

Advanced Research Questions

Q. How do reaction mechanisms differ between TDAE-mediated and traditional cyclization methods?

- Methodological Answer : Tetrakis(dimethylamino)ethylene (TDAE) facilitates single-electron transfer (SET), enabling nucleophilic substitution at the chloromethyl group. This method avoids harsh acidic/basic conditions, preserving sensitive functional groups (e.g., methoxyethyl). In contrast, traditional cyclization (e.g., POCl₃-mediated) requires stoichiometric acid, risking ether cleavage. Kinetic studies (e.g., in situ FTIR) reveal TDAE accelerates imidazole ring closure by stabilizing transition states through charge transfer .

Q. How do substituents on the imidazole ring influence biological activity or reactivity?

- Methodological Answer : Substituent effects are studied via:

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at the chloromethyl site, enhancing nucleophilic substitution rates (e.g., with thiols or amines).

- Methoxyethyl Group : Improves solubility in polar solvents (logP reduction by ~0.5) and modulates pharmacokinetics .

Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., cytochrome P450). For example, 4-chlorophenyl analogs show stronger hydrophobic interactions in enzyme active sites than unsubstituted derivatives .

Q. What computational tools are used to predict synthetic pathways or interaction profiles for this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Pistachio and Reaxys propose feasible routes using known imidazole synthons (e.g., 4-formylimidazole precursors) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models assess solvation effects (e.g., ethanol vs. DMF) on reaction kinetics .

- Docking Studies : Schrödinger Suite or MOE evaluates interactions with biological targets (e.g., antifungal activity via CYP51 inhibition). Docking scores correlate with experimental IC₅₀ values (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.